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molecular formula C11H5Cl2F3N4 B045692 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile CAS No. 120068-79-3

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Cat. No. B045692
M. Wt: 321.08 g/mol
InChI Key: QPZYPAMYHBOUTC-UHFFFAOYSA-N
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Patent
US07094906B2

Procedure details

Ammonia (20 microliters of an 8% ammonia solution in water) was added to a mixture of the above 2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile (0.077 g) in ethanol (1 ml) and water (0.2 ml) at 0° C. After 10 minutes, the mixture was extracted (dichloromethane) and evaporated to give 5amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (0.076 g, 97% yield). Purity 98% (by hplc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[Cl:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([Cl:13])[C:4]=1[NH:14][N:15]=[C:16]([CH2:19][C:20]#[N:21])[C:17]#[N:18]>O.C(O)C>[NH2:21][C:20]1[N:14]([C:4]2[C:3]([Cl:2])=[CH:8][C:7]([C:9]([F:11])([F:12])[F:10])=[CH:6][C:5]=2[Cl:13])[N:15]=[C:16]([C:17]#[N:18])[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
2-(2,6-dichloro-4—trifluoromethylphenylhydrazono)-succinonitrile
Quantity
0.077 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=C(C#N)CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted (dichloromethane)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.076 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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